![molecular formula C20H27N3O5S B2928153 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415563-60-7](/img/structure/B2928153.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole and thiomorpholine intermediates, followed by their coupling through an ethanediamide linkage. Common synthetic routes may include:
Formation of Benzodioxole Intermediate: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of Thiomorpholine Intermediate: Thiomorpholine can be synthesized by reacting morpholine with sulfur or sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the benzodioxole and thiomorpholine intermediates using ethanediamide under controlled conditions, often employing catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反应分析
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the amide linkages, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.
科学研究应用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, as it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving benzodioxole and thiomorpholine moieties.
作用机制
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the thiomorpholine ring can modulate the compound’s overall activity. This dual interaction can lead to the inhibition of key pathways involved in disease progression, such as cancer cell growth .
相似化合物的比较
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the thiomorpholine and ethanediamide linkages.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with a benzodioxole ring but different functional groups.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains the benzodioxole moiety but has a different overall structure.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is unique due to its combination of benzodioxole, thiomorpholine, and ethanediamide moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-18(21-12-15-1-2-16-17(11-15)28-14-27-16)19(25)22-13-20(3-7-26-8-4-20)23-5-9-29-10-6-23/h1-2,11H,3-10,12-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZTNFPNDYQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
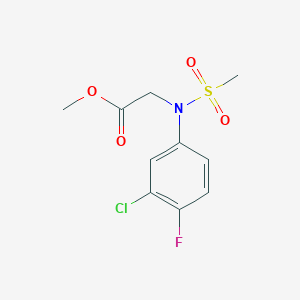
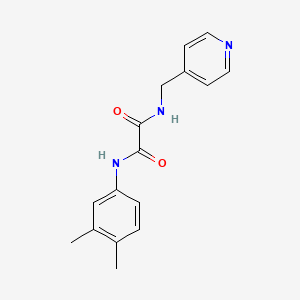
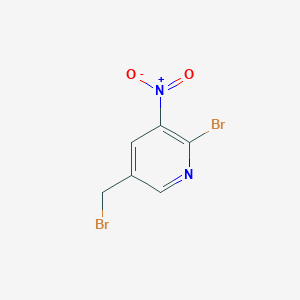

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)
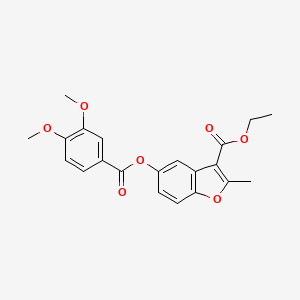
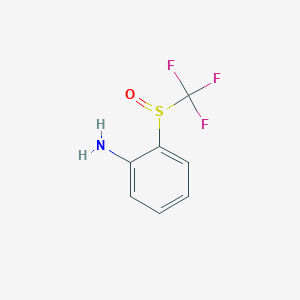
![8-cyclopentyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2928083.png)
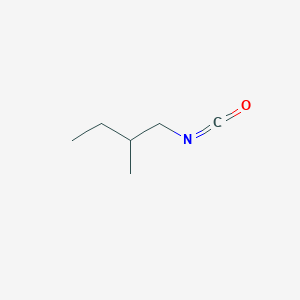
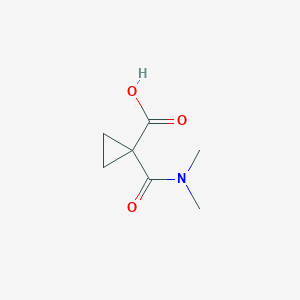
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)
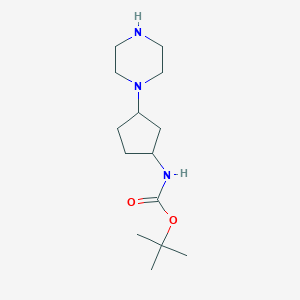
![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)
![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
